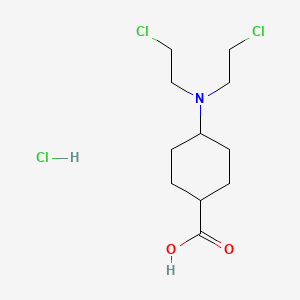
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is a chemical compound with the molecular formula C11H20Cl3NO2. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is substituted with a bis(2-chloroethyl)amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving cell signaling and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the bis(2-chloroethyl)amino group.
Benzoic acid derivatives: Compounds with similar carboxylic acid functionality but different substituents.
Amino acid derivatives: Compounds with amino groups attached to carboxylic acids.
Uniqueness
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where such properties are desired.
Properties
CAS No. |
105971-55-9 |
|---|---|
Molecular Formula |
C11H20Cl3NO2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO2.ClH/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16;/h9-10H,1-8H2,(H,15,16);1H |
InChI Key |
VRJMNHUGUFAWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















